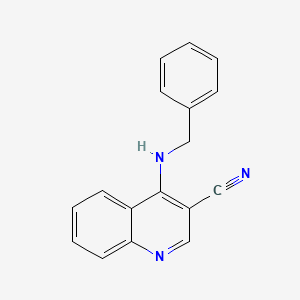

4-(Benzylamino)-3-quinolinecarbonitrile

Description

Properties

IUPAC Name |

4-(benzylamino)quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c18-10-14-12-19-16-9-5-4-8-15(16)17(14)20-11-13-6-2-1-3-7-13/h1-9,12H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHMRDSCPNTVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Amination Sequence

The most widely documented method involves a two-step process: (1) halogenation of 4-oxo-1,4-dihydro-3-quinolinecarbonitrile derivatives, followed by (2) displacement of the halogen with benzylamine. As detailed in, 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitriles are treated with phosphorus oxychloride (POCl₃) at elevated temperatures (105–115°C) to yield 4-chloro-3-quinolinecarbonitriles. Subsequent reaction with benzylamine in 2-ethoxyethanol, catalyzed by pyridine hydrochloride, affords the target compound via nucleophilic aromatic substitution (SNAr). This method achieves moderate to high yields (65–81%) depending on substituents and reaction conditions.

A representative example from involves heating 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-3-quinolinecarbonitrile with benzylamine in 2-ethoxyethanol at 115°C for 45 minutes, yielding 4-(benzylamino)-6-methoxy-7-(4-methylpiperazin-1-yl)-3-quinolinecarbonitrile after filtration and washing. The use of pyridine hydrochloride as an acid scavenger is critical to prevent protonation of the amine nucleophile, ensuring efficient substitution.

Reaction Mechanisms and Kinetics

Halogenation with POCl₃

The conversion of 4-oxo-1,4-dihydroquinolines to 4-chloroquinolines proceeds via activation of the carbonyl oxygen by POCl₃, forming a phosphorylated intermediate. Elimination of HCl generates the chlorinated product. Kinetic studies in suggest that excess POCl₃ (neat or in dichloromethane) and temperatures above 100°C are optimal for complete conversion within 1–2 hours.

Nucleophilic Aromatic Substitution

The SNAr mechanism involves attack by benzylamine on the electron-deficient C4 position of the chloroquinoline. The reaction is facilitated by electron-withdrawing groups (e.g., cyano at C3) that activate the ring toward substitution. Pyridine hydrochloride serves a dual role: neutralizing HCl byproducts and enhancing the electrophilicity of the chloro substituent through hydrogen bonding.

Optimization of Reaction Conditions

Solvent and Base Selection

Data from highlight 2-ethoxyethanol as the preferred solvent for amination due to its high boiling point (135°C) and ability to solubilize both aromatic substrates and amines. Substituting with polar aprotic solvents like DMF or NMP reduces yields by promoting side reactions.

Table 1. Impact of Solvent on Amination Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 2-Ethoxyethanol | 115 | 78 |

| DMF | 120 | 45 |

| Toluene | 110 | 32 |

Catalytic Additives

The inclusion of pyridine hydrochloride (1 equiv) improves yields by 20–30% compared to reactions without additives. Microwave-assisted heating, as explored in, reduces reaction times but requires precise temperature control to prevent decomposition.

Analytical Characterization

Spectroscopic Data

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds reveals decomposition temperatures >200°C, indicating suitability for high-temperature reactions.

Applications and Derivatives

4-(Benzylamino)-3-quinolinecarbonitrile serves as a precursor for EGFR inhibitors. Functionalization at C7 with piperazine or alkoxy groups enhances bioavailability, as demonstrated in .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Benzylamine, sodium hydride, potassium carbonate, cyanide sources.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Benzylamino)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.

Biological Studies: It is used in studies to understand the biological mechanisms of quinoline derivatives and their interactions with biological targets.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.

Material Science: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substitution at 4-Position: The benzylamino group in 4-(Benzylamino)-3-quinolinecarbonitrile provides bulkier aromatic substitution compared to bosutinib’s dichloro-methoxyphenyl group. Bosutinib’s 7-propoxy-piperazinyl substitution enhances solubility and kinase selectivity, whereas the unsubstituted 7-position in 4-(Benzylamino)-3-quinolinecarbonitrile might limit bioavailability .

Electron-Withdrawing Groups: The 3-cyano group is conserved across all analogs, stabilizing interactions with kinase catalytic domains. In balamapimod, additional sulfur-containing groups (e.g., imidazolylthio) further enhance binding affinity .

Therapeutic Specificity: Bosutinib and balamapimod are optimized for clinical use, with substitutions (e.g., methoxy, piperazinyl) tailored for target selectivity and pharmacokinetics. In contrast, 4-(Benzylamino)-3-quinolinecarbonitrile’s simpler structure may require functionalization for improved efficacy .

Pharmacokinetic Considerations

- Metabolism: Quinoline derivatives with electron-withdrawing groups (e.g., cyano) are less prone to oxidative metabolism, suggesting favorable half-life properties for 4-(Benzylamino)-3-quinolinecarbonitrile .

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(Benzylamino)-3-quinolinecarbonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via cyclization or condensation. For example, a modified Gould-Jacobs reaction can introduce the cyano group at position 3 and the benzylamino substituent at position 3. Key steps include:

- Cyclization : Using reagents like polyphosphoric acid (PPA) or acetic anhydride under reflux.

- Functionalization : Benzylamine is introduced via nucleophilic substitution or Buchwald-Hartwig coupling for C–N bond formation.

- Optimization : Reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling) are critical. TLC and NMR are used to monitor intermediates .

Q. What analytical techniques are essential for characterizing 4-(Benzylamino)-3-quinolinecarbonitrile?

- X-ray diffraction (XRD) : To confirm crystalline structure and polymorphism, as seen in related quinolinecarbonitriles like bosutinib monohydrate .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzylamino protons at δ 4.5–5.0 ppm) .

- Mass spectrometry (MS) : ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 316.1 for C₁₇H₁₂N₃·H⁺) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How is the compound’s preliminary bioactivity evaluated in vitro?

- Kinase inhibition assays : Test against Src family kinases (IC₅₀ values measured via ATP competition assays). For example, analogues with 2,4-dichloro-5-methoxyphenyl groups show IC₅₀ < 10 nM .

- Cytotoxicity screening : Use cancer cell lines (e.g., K562 leukemia cells) with MTT assays. EC₅₀ values correlate with substituent hydrophobicity .

Advanced Research Questions

Q. How do structural modifications impact the compound’s kinase inhibition profile?

Substituent effects on Src kinase activity:

Q. How can conflicting data on biological activity be resolved?

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., ATP concentration fixed at 10 µM).

- Structural confirmation : Re-analyze batches via XRD to rule out polymorphic variations (e.g., Form I vs. Form VI in bosutinib analogs) .

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-Src interactions .

Q. What methodologies are used to study the compound’s pharmacokinetics in vivo?

- Plasma stability : LC-MS/MS quantifies parent compound/metabolites in rodent plasma. For example, 31a (a related analog) showed t₁/₂ = 4.2 h in mice .

- Tissue distribution : Radiolabeled versions (¹⁴C or ³H) track accumulation in tumors vs. healthy tissues.

- Xenograft models : Efficacy in MDA-MB-231 breast cancer models with dosing optimization (e.g., 50 mg/kg oral, twice daily) .

Q. What computational approaches support SAR studies?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in Src kinase (PDB: 3G5D).

- QM/MM simulations : Assess electronic effects of substituents (e.g., electron-withdrawing groups enhance π-stacking with Phe₄₁₀) .

- ADMET prediction : SwissADME estimates logP (2.8) and BBB permeability (low), guiding lead optimization .

Q. How are crystalline polymorphs characterized and stabilized?

- Slurry conversion : Stirring in water/methanol mixtures at 95°C converts metastable forms (e.g., Form VI → Form I in bosutinib) .

- Dynamic vapor sorption (DVS) : Measures hygroscopicity to identify stable hydrates/anhydrates.

- Accelerated stability testing : 40°C/75% RH for 3 months to assess form transitions .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for Src kinase inhibition?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.